molecular formula C15H15NO3 B047119 Benzyl N-[2-(hydroxymethyl)phenyl]carbamate CAS No. 111881-64-2

Benzyl N-[2-(hydroxymethyl)phenyl]carbamate

Cat. No.: B047119
CAS No.: 111881-64-2
M. Wt: 257.28 g/mol
InChI Key: BAHVJNBWUFANQH-UHFFFAOYSA-N
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Description

Benzyl N-[2-(hydroxymethyl)phenyl]carbamate is a chemical compound with the molecular formula C15H15NO3 and a molecular weight of 257.29 g/mol . It is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate typically involves the reaction of benzyl chloroformate with 2-(hydroxymethyl)aniline under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-(hydroxymethyl)phenyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-[2-(hydroxymethyl)phenyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydroxymethyl group can also participate in hydrogen bonding and other non-covalent interactions, enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both benzyl and hydroxymethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .

Biological Activity

Benzyl N-[2-(hydroxymethyl)phenyl]carbamate (also referred to as "the compound") is a synthetic organic molecule with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyl group attached to a carbamate moiety, with a hydroxymethyl substituent on the phenyl ring. This unique structure contributes to its diverse biological activities.

The precise mechanism of action for this compound remains largely undefined. However, several studies suggest its role as an enzyme inhibitor and its potential therapeutic effects in various contexts, including anti-inflammatory and anticancer activities .

Enzyme Inhibition

Research indicates that compounds similar to this compound may inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to antiproliferative effects in mammalian cells, making it a candidate for cancer therapy .

Anticancer Properties

In vitro studies have demonstrated that derivatives of compounds containing the hydroxymethyl group exhibit significant antiproliferative effects against various cancer cell lines. For instance, benzopsoralens with similar structures have shown marked activity upon UVA activation, suggesting that this compound could be explored further for its anticancer potential .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. It has been utilized in biochemical assays to probe mechanisms underlying inflammation, although specific pathways remain to be fully elucidated .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
This compoundHydroxymethyl group at the ortho positionAnticancer, anti-inflammatory
Benzyl N-[4-(hydroxymethyl)phenyl]carbamateHydroxymethyl group at the para positionSimilar enzyme inhibition properties
Benzyl N-[2-(methoxymethyl)phenyl]carbamateMethoxymethyl group instead of hydroxymethylVaries; less potent than hydroxymethyl variants

Case Studies and Research Findings

  • Topoisomerase Inhibition : A study comparing various hydroxymethylbenzopsoralens found that those with similar structures to this compound exhibited strong topoisomerase II inhibition, leading to significant antiproliferative effects in mammalian cells .
  • Anticancer Studies : Research has shown that benzopsoralens induce cytotoxic effects in cancer cells without causing DNA interstrand cross-links, which is a common mechanism of action for many chemotherapeutics. This suggests a unique pathway that could be exploited for therapeutic development .
  • Inflammation Models : In biochemical assays aimed at understanding inflammatory pathways, the compound has been noted to modulate specific cytokine levels, indicating its potential use in treating inflammatory diseases.

Properties

IUPAC Name

benzyl N-[2-(hydroxymethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-9,17H,10-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHVJNBWUFANQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561465
Record name Benzyl [2-(hydroxymethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111881-64-2
Record name Benzyl [2-(hydroxymethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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